molecular formula C10H25NSi B14410467 N-(Thexyldimethylsilyl)dimethylamine CAS No. 81484-86-8

N-(Thexyldimethylsilyl)dimethylamine

Cat. No.: B14410467
CAS No.: 81484-86-8
M. Wt: 187.40 g/mol
InChI Key: MAEITZRAZRCOLG-UHFFFAOYSA-N
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Description

N-(Thexyldimethylsilyl)dimethylamine is a silylated amine compound characterized by a thexyldimethylsilyl group (2,3-dimethyl-2-butylsilyl) bonded to a dimethylamine moiety. Silylated amines are widely used in organic synthesis as protective groups for amines, reducing agents, and precursors for silicon-containing polymers. The bulky thexyldimethylsilyl group likely enhances steric hindrance, impacting reactivity, solubility, and thermal stability compared to simpler silyl derivatives.

Properties

CAS No.

81484-86-8

Molecular Formula

C10H25NSi

Molecular Weight

187.40 g/mol

IUPAC Name

N-[2,3-dimethylbutan-2-yl(dimethyl)silyl]-N-methylmethanamine

InChI

InChI=1S/C10H25NSi/c1-9(2)10(3,4)12(7,8)11(5)6/h9H,1-8H3

InChI Key

MAEITZRAZRCOLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)[Si](C)(C)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Thexyldimethylsilyl)dimethylamine typically involves the reaction of dimethylamine with a thexyldimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:

(CH3)2NH+(CH3)2SiCl(C6H13)(CH3)2Si(C6H13)(CH3)2N+HCl\text{(CH}_3\text{)}_2\text{NH} + \text{(CH}_3\text{)}_2\text{SiCl}(\text{C}_6\text{H}_{13}) \rightarrow \text{(CH}_3\text{)}_2\text{Si}(\text{C}_6\text{H}_{13})(\text{CH}_3\text{)}_2\text{N} + \text{HCl} (CH3​)2​NH+(CH3​)2​SiCl(C6​H13​)→(CH3​)2​Si(C6​H13​)(CH3​)2​N+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction is typically carried out in the presence of a solvent such as toluene to facilitate the mixing of reactants and to control the reaction temperature .

Chemical Reactions Analysis

Types of Reactions

N-(Thexyldimethylsilyl)dimethylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various siloxane derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Typical reagents include halogenated compounds and strong bases.

Major Products

The major products formed from these reactions include siloxane derivatives and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(Thexyldimethylsilyl)dimethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Thexyldimethylsilyl)dimethylamine primarily involves its ability to form strong bonds with glass surfaces. The compound reacts with hydroxyl groups on the glass surface, forming a stable siloxane bond. This modification enhances the hydrophobicity and chemical resistance of the glass surface, making it suitable for various applications .

Comparison with Similar Compounds

Research Findings and Data

Thermal Decomposition Analysis

Comparative thermal degradation studies (Figure 2 in ) show:

  • Inert Atmosphere : Silylated amines decompose above 300°C, releasing dimethylamine (detected via m/z = 58).
  • Oxidative Atmosphere : Exothermic peaks at similar temperatures indicate oxidation of dimethylamine to water and coupling products.

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